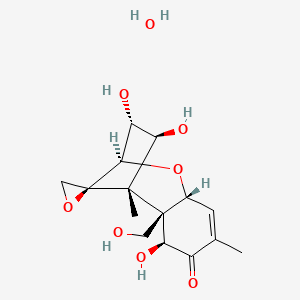

Nivalenol hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nivalenol hydrate is a mycotoxin belonging to the trichothecene group, primarily produced by Fusarium species. These fungi are prevalent in temperate regions and are known to contaminate cereal crops such as wheat, barley, and maize. This compound is known for its strong cytotoxicity and poses significant concerns for both human and animal health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

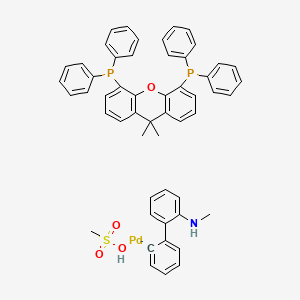

The synthesis of nivalenol hydrate involves several steps, starting with the cyclization of farnesyl pyrophosphate to trichodiene, catalyzed by terpene cyclase trichodiene synthase (Tri5). This reaction is followed by multiple oxidation reactions catalyzed by cytochrome P450 monooxygenase (encoded by TRI4), leading to the formation of hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the mycotoxin. The harvested fungi are then processed to extract and purify this compound for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Nivalenol hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into less toxic forms.

Substitution: Substitution reactions can modify the functional groups on the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P450 monooxygenase for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and reduced forms of this compound, which may have different levels of toxicity and biological activity .

Aplicaciones Científicas De Investigación

Nivalenol hydrate has a wide range of scientific research applications, including:

Mecanismo De Acción

Nivalenol hydrate exerts its effects primarily through the induction of DNA damage and apoptosis. It is more toxic than its often co-occurring mycotoxin partner, deoxynivalenol, and influences human leukocyte proliferation. The compound’s cytotoxicity is attributed to its ability to cause DNA damage and trigger apoptotic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Nivalenol hydrate is similar to other trichothecene mycotoxins, including:

Deoxynivalenol: Another type B trichothecene with similar cytotoxic effects but generally considered less toxic than this compound.

HT2 Toxin: A derivative of T2 toxin with similar toxicological properties.

Uniqueness

This compound is unique due to its strong cytotoxicity and ability to induce apoptosis more effectively than other trichothecenes. Its distinct molecular structure, characterized by multiple hydroxyl groups, contributes to its potent biological activity .

Propiedades

Fórmula molecular |

C15H22O8 |

|---|---|

Peso molecular |

330.33 g/mol |

Nombre IUPAC |

(1S,2R,3S,7R,9R,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate |

InChI |

InChI=1S/C15H20O7.H2O/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15;/h3,7,9-12,16,18-20H,4-5H2,1-2H3;1H2/t7-,9-,10-,11-,12-,13-,14-,15+;/m1./s1 |

Clave InChI |

NDGPXJIOZIVCLI-NWWOVZTBSA-N |

SMILES isomérico |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO.O |

SMILES canónico |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)

![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)